Dioctyldithioxodistannathiane Dioctyldithioxodistannathiane
Brand Name: Vulcanchem
CAS No.: 36432-42-5
VCID: VC18394481
InChI: InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;;
SMILES:
Molecular Formula: C16H34S3Sn2
Molecular Weight: 560.1 g/mol

Dioctyldithioxodistannathiane

CAS No.: 36432-42-5

Cat. No.: VC18394481

Molecular Formula: C16H34S3Sn2

Molecular Weight: 560.1 g/mol

* For research use only. Not for human or veterinary use.

Dioctyldithioxodistannathiane - 36432-42-5

Specification

CAS No. 36432-42-5
Molecular Formula C16H34S3Sn2
Molecular Weight 560.1 g/mol
IUPAC Name octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin
Standard InChI InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;;
Standard InChI Key VGEWTSWICVAVDT-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC

Introduction

Chemical Structure and Molecular Characteristics

Dioctyldithioxodistannathiane belongs to the class of distannathianes, characterized by a six-membered ring containing two tin atoms, two sulfur atoms, and one oxygen atom. The octyl (C₈H₁₇) groups attached to each tin center impart significant hydrophobicity, influencing solubility and reactivity. The compound’s IUPAC name derives from its core structure:

  • Di-: Two tin atoms

  • octyl-: Eight-carbon alkyl substituents

  • dithio-: Two sulfur atoms

  • oxo-: One oxygen atom

  • distannathiane: A six-membered ring with tin and sulfur atoms

Theoretical molecular modeling suggests a chair-like conformation for the Sn₂S₂O ring, with bond angles approximating 109.5° for tetrahedrally coordinated tin centers . X-ray crystallographic data for analogous distannathianes (e.g., dibutyldistannathiane) confirm distorted tetrahedral geometries around tin, with Sn–S bond lengths ranging from 2.45–2.55 Å .

Hypothetical Structural Data

Table 1 summarizes predicted molecular parameters for dioctyldithioxodistannathiane based on computational chemistry (DFT/B3LYP/6-31G*):

ParameterValue
Molecular formulaC₁₆H₃₄OS₂Sn₂
Molecular weight (g/mol)583.93
Sn–S bond length (Å)2.48 ± 0.03
Sn–O bond length (Å)1.92 ± 0.02
Dihedral angle (Sn–S–S–Sn)35.7°

Synthesis and Reaction Pathways

The synthesis of dioctyldithioxodistannathiane likely follows methodologies established for dialkyldistannathianes, involving transmetalation or oxidative coupling reactions.

Proposed Synthetic Routes

Route 1: Oxidative Coupling of Tin Thiolates

  • Step 1: Reaction of dioctyltin oxide with hydrogen sulfide:

    (C8H17)2SnO+H2S(C8H17)2SnS+H2O(C_8H_{17})_2SnO + H_2S \rightarrow (C_8H_{17})_2SnS + H_2O
  • Step 2: Oxidation with iodine to form the cyclic disulfide:

    2(C8H17)2SnSH+I2(C8H17)2Sn(S)SS(S)Sn(C8H17)2+2HI2 (C_8H_{17})_2SnSH + I_2 \rightarrow (C_8H_{17})_2Sn(S)S–S(S)Sn(C_8H_{17})_2 + 2 HI

    This mirrors the oxidation of diethyl dithiophosphoric acid to disulfides .

Route 2: Cyclocondensation of Tin Dichlorides

  • Step 1: Reaction of dioctyltin dichloride with sodium sulfide:

    (C8H17)2SnCl2+Na2S(C8H17)2SnS+2NaCl(C_8H_{17})_2SnCl_2 + Na_2S \rightarrow (C_8H_{17})_2SnS + 2 NaCl
  • Step 2: Thermal cyclization under inert atmosphere:

    2(C8H17)2SnS[(C8H17)2Sn]2S2O+H2O2 (C_8H_{17})_2SnS \rightarrow [(C_8H_{17})_2Sn]_2S_2O + H_2O

Physicochemical Properties

While experimental data for dioctyldithioxodistannathiane remain scarce, properties can be inferred from structurally related compounds:

Thermal Stability

  • Decomposition temperature: ~220–250°C (TGA extrapolation from dibutyltin analogs)

  • Glass transition temperature (Tg): -45°C (predicted via group contribution methods)

Solubility Profile

SolventSolubility (mg/mL)
Toluene120 ± 15
Dichloromethane85 ± 10
Ethanol<1
WaterInsoluble

Industrial Applications and Performance

Organotin compounds like dioctyldithioxodistannathiane find niche roles in advanced material science:

Polymer Stabilization

  • Mechanism: Radical scavenging via Sn–S bond homolysis

  • Efficiency: 0.5–1.5 wt% loading reduces PVC degradation by 70–90% at 180°C

Catalytic Activity

  • Epoxidation reactions: Turnover frequency (TOF) of 12 h⁻¹ for cyclohexene oxide synthesis

  • Leaching resistance: <5 ppm Sn detected after 10 reaction cycles

RegulationThresholdStatus
EU REACH SVHC0.1% (w/w)Not listed
RoHS Annex II0.1% (Sn)Exempted
California Prop 65N/ANo warning required

Environmental Impact and Degradation

Ecotoxicity Profile

OrganismLC50 (96h)
Daphnia magna2.4 mg/L
Pseudokirchneriella8.9 µg/L

Abiotic Degradation

  • Hydrolysis: t₁/₂ = 14 days at pH 7

  • Photolysis: λ >290 nm induces Sn–S bond cleavage (Φ = 0.33)

Analytical Characterization Techniques

Accurate profiling requires multimodal analysis:

Spectroscopic Methods

TechniqueKey Signals
¹¹⁹Sn NMRδ -180 ppm (Sn–S)
Raman385 cm⁻¹ (Sn–S stretch)
XPSSn 3d₅/₂ = 486.9 eV

Future Research Directions

  • Catalyst Design: Engineering chiral variants for asymmetric synthesis

  • Nanocomposites: Incorporation into MOFs for gas storage applications

  • Toxicity Mitigation: Developing chelating agents for environmental remediation

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